

Spectroscopic Profile of 4-Pyridinecarboxaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Pyridinecarboxaldehyde

Cat. No.: B046228

[Get Quote](#)

This guide provides a comprehensive overview of the spectral data for **4-Pyridinecarboxaldehyde**, a key building block in pharmaceutical and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ^1H and ^{13}C NMR spectral data for **4-Pyridinecarboxaldehyde**.

^1H NMR Spectral Data

The ^1H NMR spectrum of **4-Pyridinecarboxaldehyde** is characterized by signals from the aldehydic proton and the protons on the pyridine ring.

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Solvent
H-C=O (Aldehyde)	10.11 - 10.33	Singlet	-	CDCl ₃ / DMSO-d ₆
H-2, H-6 (ortho to N)	8.90 - 9.07	Doublet	5.2	CDCl ₃ / DMSO-d ₆
H-3, H-5 (meta to N)	7.72 - 7.97	Doublet	5.2	CDCl ₃ / DMSO-d ₆

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[\[1\]](#)

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Carbon Assignment	Chemical Shift (δ) ppm	Solvent
C=O (Aldehyde)	192.5	CDCl ₃
C-4 (ipso to CHO)	142.0	CDCl ₃
C-2, C-6 (ortho to N)	151.0	CDCl ₃
C-3, C-5 (meta to N)	122.0	CDCl ₃

Note: Chemical shifts are reported relative to the solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-Pyridinecarboxaldehyde** shows characteristic absorption bands for the aldehyde and pyridine functionalities.

Vibrational Mode	Frequency (cm ⁻¹)	Intensity
C-H stretch (aldehyde)	~2850, ~2750	Medium
C=O stretch (aldehyde)	~1705	Strong
C=N stretch (pyridine)	~1595	Strong
C=C stretch (pyridine)	~1560, ~1415	Medium
C-H in-plane bend (pyridine)	~1210, ~1100	Medium
C-H out-of-plane bend (pyridine)	~825	Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems.

Transition	λ_{max} (nm)	Molar Absorptivity (ϵ) L mol ⁻¹ cm ⁻¹	Solvent
$\pi \rightarrow \pi$	256	14,000	Ethanol
$n \rightarrow \pi$	315	1,000	Ethanol

Note: The position and intensity of absorption bands can be influenced by the solvent polarity.
[\[2\]](#)

Experimental Protocols

The following are generalized protocols for obtaining the spectral data presented above. Instrument-specific parameters may need to be optimized.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Pyridinecarboxaldehyde** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

- Instrument Setup:

- Insert the sample into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Tune and match the probe for the appropriate nucleus (^1H or ^{13}C).

- Data Acquisition (^1H NMR):

- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
- Apply a 90° pulse.
- Set the relaxation delay to at least 5 times the longest T_1 relaxation time (typically 1-2 seconds for ^1H).
- Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).

- Data Acquisition (^{13}C NMR):

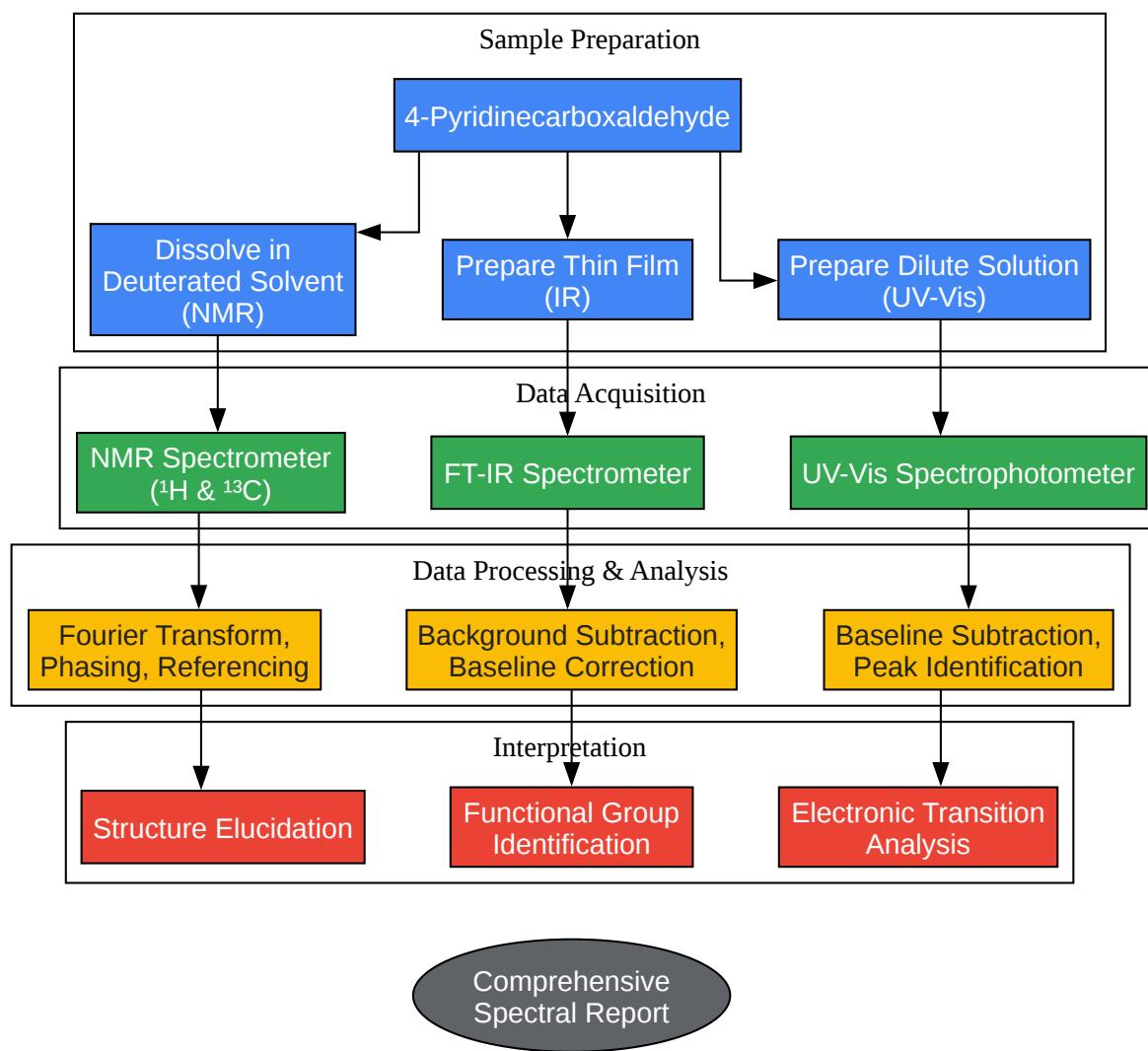
- Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
- Use a proton-decoupled pulse sequence.
- Set the relaxation delay (typically 2-5 seconds for ^{13}C).
- Acquire a larger number of scans due to the low natural abundance of ^{13}C (typically 128 scans or more).

- Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).

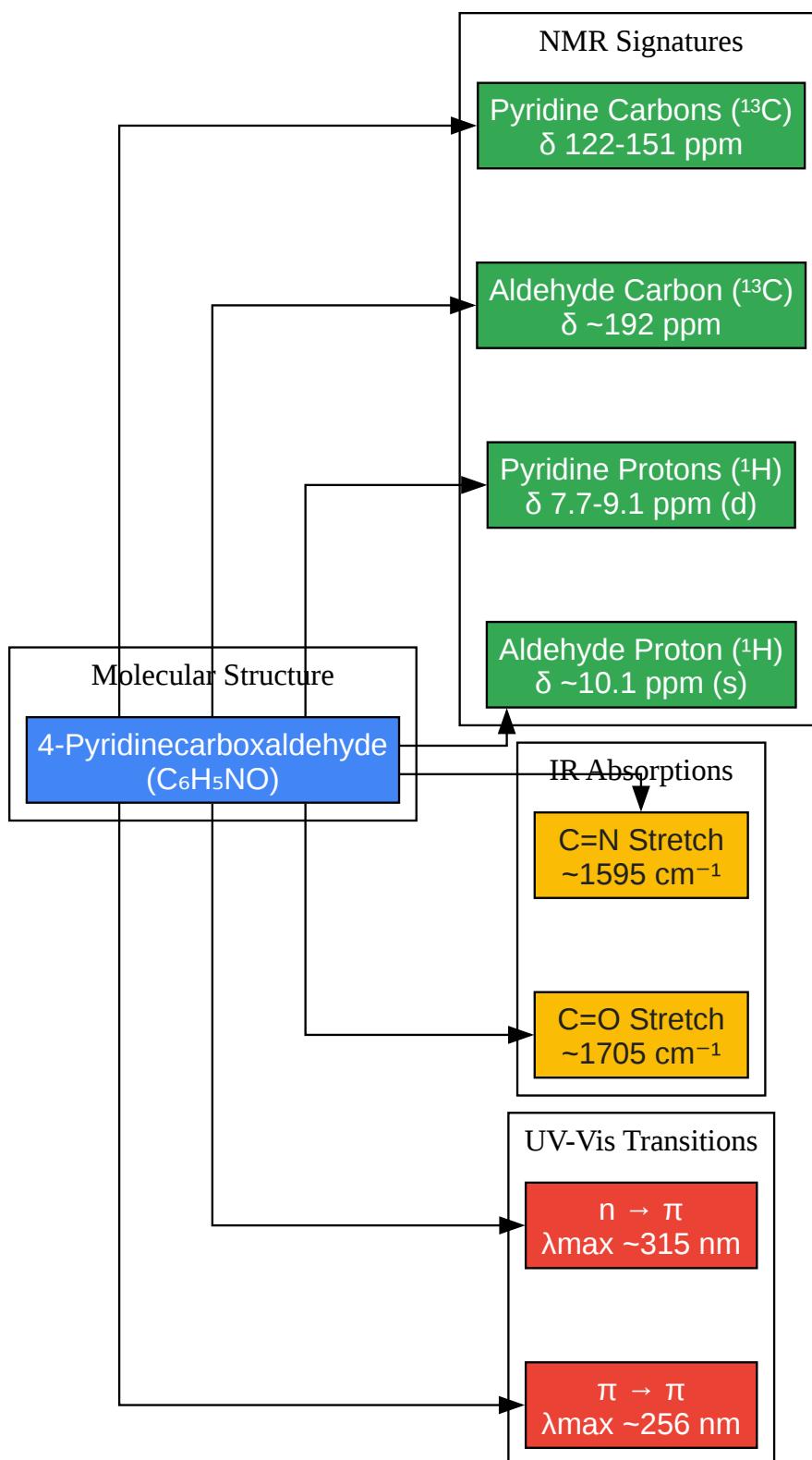
- Phase the resulting spectrum.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- Integrate the peaks in the ^1H spectrum and pick the peaks in both ^1H and ^{13}C spectra.

FT-IR Spectroscopy


- Sample Preparation (Neat Liquid):
 - Place a drop of neat **4-Pyridinecarboxaldehyde** onto one face of a salt plate (e.g., NaCl or KBr).
 - Carefully place a second salt plate on top to create a thin liquid film.
- Instrument Setup:
 - Place the salt plate assembly in the sample holder of the FT-IR spectrometer.
 - Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water and CO_2 interference.
- Data Acquisition:
 - Collect a background spectrum of the empty beam path or the clean salt plates.
 - Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing:
 - Perform baseline correction if necessary.
 - Label the major absorption peaks.

UV-Vis Spectroscopy

- Sample Preparation:
 - Prepare a stock solution of **4-Pyridinecarboxaldehyde** of a known concentration in a UV-transparent solvent (e.g., ethanol or hexane).
 - Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0).
- Instrument Setup:
 - Turn on the spectrophotometer and allow the lamps to warm up and stabilize.
 - Select the desired wavelength range for scanning (e.g., 200-400 nm).
- Data Acquisition:
 - Fill a cuvette with the pure solvent to be used as a blank.
 - Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
 - Rinse the cuvette with the sample solution before filling it with the sample.
 - Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.
- Data Processing:
 - The instrument software will automatically subtract the baseline from the sample spectrum.
 - Identify the wavelength(s) of maximum absorbance (λ_{max}).
 - If the concentration and path length are known, the molar absorptivity (ϵ) can be calculated using the Beer-Lambert law ($A = \epsilon cl$).


Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the relationship between the molecular structure of **4-Pyridinecarboxaldehyde** and its expected spectral features.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **4-Pyridinecarboxaldehyde**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Pyridinecarboxaldehyde(872-85-5) 1H NMR [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Pyridinecarboxaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b046228#spectral-data-for-4-pyridinecarboxaldehyde-nmr-ir-uv-vis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com